Dual HS/LS α4β2 Isoform Activity vs. CMPI's LS-Selectivity in Addiction Models
dFBr HCl potentiates both high-sensitivity (HS) and low-sensitivity (LS) α4β2 nAChR isoforms, whereas CMPI is selective for only the LS isoform. This difference translates into distinct in vivo behavioral profiles in a mouse model of nicotine addiction [1].
| Evidence Dimension | In vivo efficacy in nicotine addiction models |
|---|---|
| Target Compound Data | dFBr (6 and 12 mg/kg, i.p.) significantly decreased intravenous nicotine self-administration in male mice and fully reversed somatic and affective nicotine withdrawal symptoms. |
| Comparator Or Baseline | CMPI (up to 15 mg/kg, i.p.) did not decrease nicotine self-administration and only partially reduced withdrawal symptoms, with no effect on withdrawal-induced hyperalgesia. |
| Quantified Difference | dFBr was effective where CMPI was not. dFBr fully reversed withdrawal symptoms, while CMPI only partially reduced somatic signs and anxiety-like behavior. |
| Conditions | Intravenous nicotine self-administration and nicotine withdrawal assessment in male C57BL/6J mice. |
Why This Matters
This is the primary differentiator for researchers studying nicotine addiction; only a compound like dFBr that potentiates both HS and LS isoforms is effective in these key behavioral paradigms, making it the appropriate tool for this application.
- [1] Hamouda AK, Bautista MR, Akinola LS, et al. Potentiation of (α4)2(β2)3, but not (α4)3(β2)2, Nicotinic Acetylcholine Receptors Reduces Nicotine Self-Administration and Withdrawal Symptoms. Neuropharmacology. 2021;190:108568. View Source
